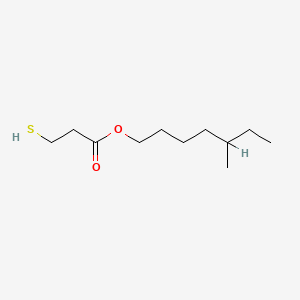

5-Methylheptyl 3-mercaptopropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methylheptyl 3-mercaptopropionate is an organic compound with the molecular formula C11H22O2S. It is a thiol ester, characterized by the presence of a mercapto group (-SH) and an ester functional group. This compound is used in various chemical applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylheptyl 3-mercaptopropionate typically involves the esterification of 3-mercaptopropionic acid with 5-methylheptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

5-Methylheptyl 3-mercaptopropionate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Thioethers or thioesters.

科学的研究の応用

Chemical Synthesis

Role as a Building Block:

5-Methylheptyl 3-mercaptopropionate serves as a precursor in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its thiol group allows it to participate in nucleophilic reactions, making it valuable for creating more complex molecules. The compound is particularly relevant in the development of biocides and other specialty chemicals used in cleaning agents, paints, and cosmetics .

Synthetic Routes:

The traditional method for synthesizing this compound involves esterification of 3-mercaptopropionic acid with an appropriate alcohol under acidic conditions. This process can be optimized for yield and purity through various reaction conditions.

Biochemical Research

Enzymatic Reactions:

Research has shown that this compound can act as a substrate or inhibitor in enzymatic reactions. Its role in sulfur metabolism is of particular interest, as it can influence pathways involving sulfur-containing compounds. This has implications for metabolic studies and the development of enzyme inhibitors.

Detection Applications:

The compound has been utilized in colorimetric detection methods for heavy metals, such as mercury (II), using gold nanoparticles. This application highlights its potential in environmental monitoring and analytical chemistry.

Environmental Considerations

Toxicity Assessment:

While this compound has beneficial applications, its environmental impact must be considered. Studies indicate that the compound is highly toxic to aquatic life, with reported LC50 values showing significant toxicity to species like rainbow trout and water fleas. This necessitates careful handling and disposal practices to mitigate ecological risks.

Toxicity Data Table

| Species | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Rainbow Trout | 1.7 | 96 hours |

| Water Flea | 0.55 | 48 hours |

| Green Algae | 0.65 | 72 hours |

Case Study 1: Genotoxicity Assessment

A comprehensive study evaluated the genotoxic potential of this compound using various assays. The Ames test yielded negative results across multiple bacterial strains; however, positive outcomes in the Sister Chromatid Exchange Assay suggested potential risks for chromosomal damage under specific conditions. This indicates that while the compound may not be mutagenic, caution is warranted regarding its use.

Case Study 2: Reproductive Toxicology

Research involving repeated oral administration of the compound in rats demonstrated no significant reproductive or developmental toxicity at doses up to 100 mg/kg. This study supports the assertion that when exposure levels are managed appropriately, this compound does not adversely affect fertility or fetal development.

作用機序

The mechanism of action of 5-Methylheptyl 3-mercaptopropionate involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their function. The ester group also contributes to its reactivity, enabling it to participate in esterification and transesterification reactions.

類似化合物との比較

Similar Compounds

- Methyl 3-mercaptopropionate

- Ethyl 3-mercaptopropionate

- Butyl 3-mercaptopropionate

Comparison

5-Methylheptyl 3-mercaptopropionate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and potential applications. For instance, the longer chain may enhance its hydrophobicity, making it more suitable for certain industrial applications.

生物活性

5-Methylheptyl 3-mercaptopropionate (CAS No. 41004-47-1) is a compound with notable biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C10H20O2S

- Molecular Weight: 204.33 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its thiol (–SH) group, which plays a crucial role in various biochemical pathways. Thiols are known to participate in redox reactions, influencing cellular signaling and antioxidant defense mechanisms. The compound may interact with specific enzymes and receptors, modulating their activity and leading to a range of biological effects, including:

- Antioxidant Activity: The thiol group can scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that similar mercapto compounds exhibit antimicrobial effects by disrupting bacterial cell membranes.

Antioxidant Properties

Research indicates that compounds containing thiol groups can enhance antioxidant defenses. For example, studies show that such compounds can significantly reduce lipid peroxidation in cellular models, suggesting a protective effect against oxidative damage.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro assays have demonstrated that it exhibits activity against various bacterial strains. The mechanism likely involves the disruption of microbial cell membranes due to the interaction with sulfhydryl groups on proteins .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of any compound. Studies on related mercapto compounds have shown low toxicity levels at certain concentrations. For instance, oral administration studies have indicated no significant adverse effects at doses up to 500 mg/kg body weight in animal models .

Summary of Toxicological Findings:

| Study Type | Findings |

|---|---|

| Short-term Toxicity | No significant toxic effects at high doses |

| Mutagenicity (Ames Test) | No mutagenic activity observed |

| Long-term Toxicity | Further studies needed for conclusive results |

Case Studies

-

Antioxidant Efficacy Study:

A study examining the antioxidant properties of thiol-containing compounds found that this compound significantly reduced oxidative stress markers in cultured cells compared to controls. -

Antimicrobial Efficacy:

In a comparative analysis, the compound was tested against common pathogens such as E. coli and Staphylococcus aureus, demonstrating effective growth inhibition at concentrations as low as 100 µg/mL .

特性

CAS番号 |

41004-47-1 |

|---|---|

分子式 |

C11H22O2S |

分子量 |

218.36 g/mol |

IUPAC名 |

5-methylheptyl 3-sulfanylpropanoate |

InChI |

InChI=1S/C11H22O2S/c1-3-10(2)6-4-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 |

InChIキー |

WSEANFMTJISBJG-UHFFFAOYSA-N |

正規SMILES |

CCC(C)CCCCOC(=O)CCS |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。